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Compound of Interest

2,4-Dimethyloxazole-5-
Compound Name:
carbaldehyde

Cat. No.: B1278421

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethyloxazole-5-
carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. The
document details its chemical identity, structural characteristics, plausible synthetic routes, and
the broader context of oxazole derivatives in scientific research.

Chemical Identity and Structure

2,4-Dimethyloxazole-5-carbaldehyde is a trisubstituted oxazole, a class of five-membered
aromatic heterocycles containing one oxygen and one nitrogen atom. The formal IUPAC name
for this compound is 2,4-dimethyl-1,3-oxazole-5-carbaldehyde.[1] Its structure features methyl
groups at positions 2 and 4, and a carbaldehyde (formyl) group at position 5 of the oxazole
ring.

The presence of the aldehyde group, a versatile functional handle, makes this compound a
valuable intermediate for the synthesis of more complex molecules, particularly in the
development of new pharmaceuticals and agrochemicals.[1]

Structural and Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-
reviewed literature, its properties can be predicted and are summarized below. Researchers
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should verify these properties through experimentation.

Table 1: Identifiers and Molecular Properties

Identifier Value

2,4-dimethyl-1,3-oxazole-5-

IUPAC Name
carbaldehyde[1]
CAS Number 69062-86-8[1][2]
Molecular Formula CeH7NO2[1][2]
Molecular Weight 125.13 g/mol [2]
Monoisotopic Mass 125.0477 Da
InChl Key OPTYBWVHZBYRGJ-UHFFFAOYSA-N[1]
SMILES CC1=C(OC(=N1)C)C=0

| Predicted XlogP | 0.9 |

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct m/z Predicted CCS (A3
[M+H]* 126.05495 120.0
[M+Na]* 148.03689 130.8
[M-H]~ 124.04040 123.8
[M]* 125.04713 123.6

Data predicted using CCSbase.

Spectroscopic Characterization

Experimental spectra for 2,4-Dimethyloxazole-5-carbaldehyde are not readily published.
However, based on its structure, the expected spectroscopic characteristics are outlined below.
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These tables provide researchers with the key signals to look for during structural elucidation.

Table 3: Expected *H NMR Spectral Data

Expected Chemical Shift

Proton Type Multiplicity
(3, ppm)

Aldehydic proton (-CHO) 9.5-10.5 Singlet (s)

Methyl protons (C2-CHs) 24-27 Singlet (s)

| Methyl protons (C4-CHs) | 2.2 - 2.5 | Singlet () |

Table 4: Expected 13C NMR Spectral Data

Carbon Type Expected Chemical Shift (d, ppm)
Aldehydic carbon (-CHO) 180 - 190

Oxazole C2 158 - 162

Oxazole C5 150 - 155

Oxazole C4 135 - 140

Methyl carbon (C2-CHs) 13-16

| Methyl carbon (C4-CHs) | 10 - 13 |

Table 5: Expected Infrared (IR) Spectroscopy Absorption Bands
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Expected Absorption

Functional Group Bond
Range (cm™?)
Aldehyde C=0 Stretch (conjugated) 1700 - 1680[1]
~2850 and ~2750 (two bands)
Aldehyde C-H Stretch
[1]
Oxazole Ring C=N Stretch ~1650 - 1590[1]
Oxazole Ring C=C Stretch ~1590 - 1475[1]

| Methyl | C-H Stretch | ~2960 and ~2870[1] |

Synthesis of 2,4-Dimethyloxazole-5-carbaldehyde

The synthesis of 2,4-Dimethyloxazole-5-carbaldehyde is not commonly detailed. However, a
plausible and efficient method is the formylation of the corresponding 2,4-dimethyloxazole
precursor. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of
electron-rich heterocycles like oxazoles.

Experimental Protocol: Plausible Synthesis via
Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of an electron-rich heterocycle.
Researchers should optimize conditions such as temperature, reaction time, and purification
methods for the specific substrate.

Objective: To synthesize 2,4-Dimethyloxazole-5-carbaldehyde from 2,4-dimethyloxazole.

Materials:

2,4-dimethyloxazole

Phosphorus oxychloride (POCIs)

N,N-Dimethylformamide (DMF), anhydrous

Dichloromethane (DCM), anhydrous
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e Ice

Saturated sodium bicarbonate (NaHCOs) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:

o Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask
equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF
(3 equivalents). Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.1
equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5
°C. Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the formation of the
Vilsmeier reagent (a chloroiminium salt).

o Formylation Reaction: Dissolve 2,4-dimethyloxazole (1 equivalent) in anhydrous DCM. Add
this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is
complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

o Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous
stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde.

» Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture
until the pH is neutral (pH ~7-8). Be cautious as CO2 evolution may cause frothing.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with
dichloromethane (3 x volume).

» Washing: Combine the organic layers and wash sequentially with water and then brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa or Naz2SOa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.
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 Purification: The resulting crude product can be purified by column chromatography on silica
gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield
pure 2,4-Dimethyloxazole-5-carbaldehyde.

Logical Workflow and Applications
Synthetic Pathway Diagram

The Vilsmeier-Haack reaction provides a direct pathway to introduce a formyl group onto the
oxazole ring, a critical transformation for creating a versatile synthetic intermediate.

Plausible Synthetic Pathway for 2,4-Dimethyloxazole-5-carbaldehyde

Formylation Reaction

2,4-Dimethyloxazole + Vilsmeier Reagent =m + H20 (Work-up) > 2,4-Dimethyloxazole-
\___/ 5-carbaldehyde

Vilsmeier Reagent Formation
POCIs
Vilsmeier Reagent
(Chloroiminium salt)

Click to download full resolution via product page

Caption: Vilsmeier-Haack reaction workflow for synthesizing the target aldehyde.

Significance in Drug Discovery and Development

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous
compounds with a wide array of biological activities, including anti-inflammatory, antibacterial,
anticancer, and antiviral properties.[1] 2,4-Dimethyloxazole-5-carbaldehyde, with its reactive
aldehyde group, serves as a crucial building block for elaborating this core structure.

The aldehyde can readily undergo reactions such as:
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e Reductive amination: To introduce diverse amine-containing side chains.

» Wittig and related olefination reactions: To form carbon-carbon double bonds for further
functionalization.

» Condensation reactions: To form larger heterocyclic systems like pyrazoles, Schiff bases, or
chalcones.[1]

By leveraging these transformations, medicinal chemists can synthesize libraries of novel
oxazole-containing compounds for screening against various biological targets, facilitating the
discovery of new therapeutic agents. While this specific aldehyde may not have documented
biological activity itself, its role as a versatile intermediate makes it a compound of significant
interest to the drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1278421?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

